6-Chloro-4-methoxypicolinamide

Description

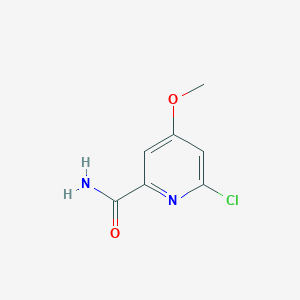

6-Chloro-4-methoxypicolinamide is a pyridine derivative featuring a chlorine atom at position 6, a methoxy group at position 4, and an amide (-CONH₂) functional group at position 2. amide) .

Properties

IUPAC Name |

6-chloro-4-methoxypyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-4-2-5(7(9)11)10-6(8)3-4/h2-3H,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXZIPOXCURMTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methoxypicolinamide typically involves the chlorination of 4-methoxypicolinamide. One common method includes the use of thionyl chloride as a chlorinating agent. The reaction is carried out under reflux conditions, where 4-methoxypicolinamide is treated with thionyl chloride in an appropriate solvent, such as dichloromethane, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methoxypicolinamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include 6-amino-4-methoxypicolinamide, 6-thio-4-methoxypicolinamide, and other derivatives.

Oxidation Reactions: Products include 6-chloro-4-formylpicolinamide and 6-chloro-4-carboxypicolinamide.

Reduction Reactions: Products include 6-chloro-4-methoxypicolinamine and 6-chloro-4-methoxypicolinol.

Scientific Research Applications

6-Chloro-4-methoxypicolinamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Chloro-4-methoxypicolinamide involves its interaction with specific molecular targets. The chlorine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between 6-Chloro-4-methoxypicolinamide and its analogs:

*Inferred structure based on analogs.

Pharmacological Implications

- 6-Chloro-4-methoxypicolinic acid (CAS 88912-21-4) is explicitly noted as a pharmaceutical intermediate, suggesting its amide analog could similarly act in kinase inhibitor or antimicrobial agent synthesis .

- Methyl 6-chloro-4-methylpicolinate (CAS 1186605-87-7) and its positional isomers (e.g., 3-methyl or 5-methyl derivatives) highlight how minor substituent changes impact solubility and bioactivity. For instance, methyl esters are often prodrug forms, hydrolyzed in vivo to active acids .

Research Findings and Data

- Synthetic Utility : The aldehyde derivative (CAS 2126177-42-0) is used in palladium-catalyzed couplings, suggesting the methoxy and chloro substituents in the target compound could facilitate similar reactivity for functionalization .

- Biological Activity: Pyridine and pyrimidine chloro-derivatives are frequently explored in anticancer and antiviral research. For example, hydroxypyrimidines (CAS 4765-77-9) are known to inhibit dihydrofolate reductase, a target in chemotherapy .

Biological Activity

6-Chloro-4-methoxypicolinamide is a derivative of picolinamide, characterized by the presence of a chlorine atom at the 6th position and a methoxy group at the 4th position on the pyridine ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C7H7ClN2O2

- Molecular Weight : 188.69 g/mol

Synthesis

The synthesis of this compound typically involves chlorination of 4-methoxypicolinamide using thionyl chloride under reflux conditions. This method ensures high yield and purity, which is critical for subsequent biological evaluations.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including HeLa cells, through mechanisms that involve cell cycle arrest and microtubule depolymerization.

- Mechanism of Action : The compound targets microtubules, leading to G(2)-M phase arrest in cancer cells. This was demonstrated in HeLa cells where treatment with the compound resulted in dose-dependent apoptosis and cell cycle disruption .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against certain bacterial strains, although detailed studies are still required to quantify this effect and elucidate the underlying mechanisms.

Case Studies

- Study on Anticancer Activity :

- Microtubule Interaction :

-

Antimicrobial Studies :

- Ongoing investigations aim to establish the spectrum of antimicrobial activity and the specific bacterial strains affected by this compound.

Comparative Analysis

A comparison with related compounds can provide insights into the unique biological activity of this compound:

| Compound | Structure Comparison | Biological Activity |

|---|---|---|

| This compound | Cl at position 6 | Anticancer, antimicrobial potential |

| 6-Bromo-4-methoxypicolinamide | Br at position 6 | Similar anticancer properties |

| 6-Fluoro-4-methoxypicolinamide | F at position 6 | Potentially different reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.